molecular formula C15H23Cl2NO B1441047 4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride CAS No. 1220032-07-4

4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride

Cat. No.: B1441047
CAS No.: 1220032-07-4
M. Wt: 304.3 g/mol
InChI Key: DLWPDDUTXCVSLK-UHFFFAOYSA-N
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Description

4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride (CAS: 1220032-07-4) is a synthetic piperidine derivative featuring a substituted phenoxyethyl side chain. Its molecular formula is C₁₅H₂₁Cl₂NO·HCl, with a molecular weight of 326.7 g/mol (calculated). The compound is characterized by a 4-chloro-3,5-dimethylphenoxy group linked via an ethyl bridge to a piperidine ring, which is protonated as a hydrochloride salt to enhance solubility and stability .

Properties

IUPAC Name

4-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO.ClH/c1-11-9-14(10-12(2)15(11)16)18-8-5-13-3-6-17-7-4-13;/h9-10,13,17H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWPDDUTXCVSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a ligand in biochemical studies to understand receptor-ligand interactions. Medicine: Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as receptors or enzymes. The exact mechanism depends on the context of its application, but it generally involves binding to the active site of the target molecule, leading to a biological response.

Comparison with Similar Compounds

4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine Hydrochloride (CAS: 1185297-40-8)

  • Molecular Formula: C₁₄H₂₁Cl₂NO
  • Key Differences : Shorter methylene linker (vs. ethyl) reduces flexibility and may decrease bioavailability. Classified as an irritant .
  • Molecular Weight : 290.2 g/mol, significantly lower than the target compound due to the absence of an ethyl spacer .

3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine Hydrochloride

  • Molecular Formula: C₁₅H₂₀Cl₃NO·HCl

Biological Activity

4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H23Cl2NO
  • Molecular Weight : 304.26 g/mol
  • CAS Number : 1219961-09-7

The compound functions primarily as a non-nucleoside reverse transcriptase inhibitor (NNRTI) , which is crucial in the treatment of viral infections such as HIV. Its mechanism involves binding to the reverse transcriptase enzyme, inhibiting the conversion of viral RNA into DNA, thereby blocking viral replication. Molecular docking studies have suggested that the compound interacts with key amino acid residues in the active site of the enzyme through hydrophobic interactions and hydrogen bonding .

Antiviral Activity

Research indicates that this compound exhibits significant antiviral activity. In vitro assays have demonstrated its effectiveness against wild-type HIV strains and certain resistant variants. The effective concentration (EC50) values for various strains are summarized in Table 1.

Strain EC50 (nM) Comments
Wild-type HIV10.6High efficacy
K103N mutant10.2Moderate resistance
E138K mutant17.7Reduced efficacy

Cytotoxicity

The cytotoxicity profile of the compound has been assessed using various cell lines. Results show that it has a high selectivity index (SI), indicating low toxicity to human cells compared to its antiviral activity.

Cell Line CC50 (µM) Selectivity Index (SI)
Human liver cells>6138>1827
CEM cells>5000>4700

Case Studies

Several studies have highlighted the efficacy and safety profile of this compound:

  • Study on HIV Resistance :
    A study investigated the compound's effectiveness against HIV strains with mutations associated with NNRTI resistance. It was found to retain significant antiviral activity against K103N and E138K mutants, suggesting potential for use in resistant cases .
  • Toxicological Assessment :
    In a toxicological study involving rat models, administration of high doses (183 mg/kg) resulted in temporary weight loss without mortality, indicating a favorable safety profile at therapeutic doses .
  • Pharmacokinetics :
    Pharmacokinetic studies revealed that the compound has moderate oral bioavailability (~15%) and a clearance rate suitable for further development as an oral antiviral agent .

Preparation Methods

Preparation of the Phenoxyethyl Intermediate

  • Starting from 4-chloro-3,5-dimethylphenol, the phenol is alkylated with a suitable 2-bromoethyl derivative to form the 4-chloro-3,5-dimethylphenoxyethyl intermediate.
  • This ether formation is typically carried out under basic conditions using a non-nucleophilic base and an appropriate solvent such as toluene or methylene chloride.

Conversion to Hydrochloride Salt

  • The free base piperidine derivative is treated with hydrochloric acid to form the corresponding hydrochloride salt.
  • This acid addition typically occurs in an organic solvent or aqueous medium, yielding a stable crystalline salt suitable for isolation and further use.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Phenol alkylation 4-chloro-3,5-dimethylphenol, 2-bromoethyl derivative, base (e.g., K2CO3), solvent (toluene) Ether formation under reflux or ambient temperature
Piperidine substitution Piperidine, potassium hydrogen carbonate, potassium iodide, biphasic solvent system (toluene/water) Facilitates nucleophilic substitution
Hydrochloride salt formation Hydrochloric acid, methylene chloride or suitable solvent Converts free base to hydrochloride salt

Advanced Synthetic Considerations from Patent Literature

According to patent WO1993021156A1, preparation of related piperidine derivatives involves:

  • Protection and deprotection of hydroxy groups when present.
  • Use of non-nucleophilic bases to avoid side reactions.
  • Oxidation steps (e.g., Swern oxidation) to convert hydroxyethyl functionalities to aldehydes or acids if required.
  • Formation of acid chlorides using oxalyl chloride or thionyl chloride for esterification steps.
  • Purification via recrystallization and drying with drying agents like magnesium sulfate.

These methods ensure high purity and yield of the target compound and its salts, which is critical for pharmaceutical applications.

Industrial Production Insights

Industrial synthesis optimizes the above laboratory-scale methods by:

  • Using continuous flow reactors to improve reaction control and scalability.
  • Employing catalytic systems to enhance selectivity and reduce by-products.
  • Implementing purification techniques such as chromatography and recrystallization to achieve pharmaceutical-grade purity.
  • Controlling reaction parameters like temperature, pH, and solvent choice to maximize yield and minimize impurities.

Summary Table of Preparation Steps

Step No. Process Description Key Reagents/Conditions Outcome
1 Bromination and chlorination of phenol (if starting from unsubstituted phenol) Bromine, chlorine sources, controlled conditions Introduction of Cl and Br substituents
2 Ether formation 4-chloro-3,5-dimethylphenol, 2-bromoethyl derivative, base, solvent Formation of 4-chloro-3,5-dimethylphenoxyethyl intermediate
3 Piperidine substitution Piperidine, K2CO3, KI, biphasic solvent system Attachment of piperidine ring
4 Hydrochloride salt formation HCl, appropriate solvent Formation of hydrochloride salt
5 Purification Recrystallization, drying agents Pure crystalline hydrochloride salt

Research Findings and Analytical Data

  • The use of potassium hydrogen carbonate and potassium iodide in a biphasic system improves the nucleophilic substitution efficiency.
  • Swern oxidation and other mild oxidation methods are preferred for sensitive intermediates to avoid decomposition.
  • Acid addition salts such as hydrochloride enhance compound stability and solubility, facilitating handling and formulation.
  • The described synthetic procedures yield the target compound with high purity, confirmed by chromatographic and spectroscopic methods (e.g., NMR, MS).

Q & A

Q. What are the critical parameters for optimizing the synthesis of 4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. Key parameters include:
  • Solvent choice : Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are preferred for nucleophilic substitution reactions involving piperidine derivatives .
  • Temperature : Reactions often proceed at room temperature to avoid side reactions (e.g., oxidation of the phenoxy group) .
  • Catalysts : Base catalysts like NaOH or K₂CO₃ facilitate deprotonation of intermediates, improving yield .
  • Purification : Column chromatography or recrystallization ensures >99% purity, with HPLC validation .

Q. How should researchers safely handle and store this compound to minimize risks?

  • Methodological Answer :
  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Emergency measures include rinsing eyes with water for 15 minutes (if exposed) .
  • Storage : Keep in airtight containers at -20°C, away from oxidizers and moisture. Stability data indicate no degradation under inert atmospheres for ≥5 years .

Q. What spectroscopic and chromatographic methods are most reliable for structural confirmation?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms the piperidine ring, phenoxy substituents, and ethyl linker. Key signals include δ 2.5–3.5 ppm (piperidine protons) and δ 6.8–7.2 ppm (aromatic protons) .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled to ESI-MS validates molecular weight (e.g., m/z 328.8 [M+H⁺]) .

Q. What preliminary assays are recommended to assess biological activity?

  • Methodological Answer :
  • Enzyme inhibition : Screen against targets like acetylcholinesterase or monoamine oxidases using fluorometric assays .
  • Receptor binding : Radioligand displacement assays (e.g., for opioid or serotonin receptors) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :
  • Quantum chemical calculations : Use density functional theory (DFT) to model electron density maps and identify nucleophilic/electrophilic sites .
  • Molecular docking : AutoDock Vina or Schrödinger Suite simulates binding to receptors (e.g., μ-opioid receptor), with scoring functions (e.g., ΔG < -8 kcal/mol) indicating strong interactions .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa)?

  • Methodological Answer :
  • Reproducibility : Validate experimental conditions (pH, temperature) across labs. For example, solubility discrepancies may arise from buffering agents (e.g., PBS vs. saline) .
  • Advanced analytics : Use potentiometric titration for precise pKa determination and dynamic light scattering (DLS) to assess aggregation in solution .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

  • Methodological Answer :
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles (LNPs) for controlled release .

Q. How can researchers validate analytical methods for quantifying trace impurities?

  • Methodological Answer :
  • Forced degradation : Expose the compound to heat, light, and hydrolysis, then quantify degradation products via LC-MS/MS .
  • Validation parameters : Assess linearity (R² > 0.99), LOD/LOQ (≤0.1%), and recovery rates (90–110%) per ICH guidelines .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Simulated biological fluids : Incubate in human plasma (37°C, pH 7.4) and monitor degradation via LC-MS over 24 hours .
  • Accelerated stability testing : Use thermal gravimetric analysis (TGA) to predict shelf life .

Q. How can green chemistry principles be applied to its synthesis?

  • Methodological Answer :
  • Solvent substitution : Replace DCM with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalyst recycling : Immobilize base catalysts on silica gel for reuse in multiple reaction cycles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
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4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride

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